molecular formula C17H23N5O2 B2676407 5,6-dimethyl-3-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one CAS No. 2310099-66-0

5,6-dimethyl-3-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2676407
CAS No.: 2310099-66-0
M. Wt: 329.404
InChI Key: BWIMWRNEUNJUBJ-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyrimidinone core with various substituents, including an imidazole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the pyrimidinone core. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like N-heterocyclic carbenes (NHCs) to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-3-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.

    Reduction: The carbonyl group in the pyrimidinone core can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with halides.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

5,6-dimethyl-3-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine moiety can interact with receptor proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimethyl-N-(3-methyl-5-nitroimidazol-4-yl)pyrimidin-2-amine
  • 3,5-dimethyl-1H-pyrazole
  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

5,6-dimethyl-3-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one is unique due to its combination of a pyrimidinone core with both an imidazole and a piperidine moiety. This structural arrangement provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds .

Properties

IUPAC Name

5,6-dimethyl-3-[2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-12-13(2)19-11-22(17(12)24)9-16(23)21-6-4-14(5-7-21)15-8-18-10-20(15)3/h8,10-11,14H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIMWRNEUNJUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)C3=CN=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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